molecular formula C14H17N B14709410 3-Pentylquinoline CAS No. 17692-04-5

3-Pentylquinoline

Cat. No.: B14709410
CAS No.: 17692-04-5
M. Wt: 199.29 g/mol
InChI Key: XQGPXSFBKUTAGY-UHFFFAOYSA-N
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Description

3-Pentylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline core with a pentyl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction proceeds under acidic or basic conditions to form the quinoline ring system. Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or sulfuric acid to produce quinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Pentylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides, nucleophiles like amines and thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Pentylquinoline involves its interaction with molecular targets such as Toll-like receptors. These receptors are part of the innate immune system and recognize pathogen-associated molecular patterns. By binding to these receptors, this compound can modulate immune responses, leading to the production of pro-inflammatory cytokines and activation of immune cells .

Comparison with Similar Compounds

Uniqueness: 3-Pentylquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pentyl group at the third position may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

CAS No.

17692-04-5

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

3-pentylquinoline

InChI

InChI=1S/C14H17N/c1-2-3-4-7-12-10-13-8-5-6-9-14(13)15-11-12/h5-6,8-11H,2-4,7H2,1H3

InChI Key

XQGPXSFBKUTAGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

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